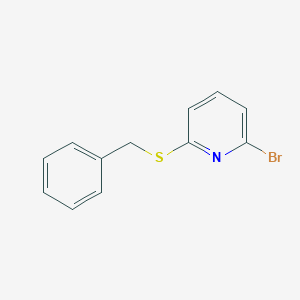

2-Benzylthio-6-bromopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzylthio-6-bromopyridine is a useful research compound. Its molecular formula is C12H10BrNS and its molecular weight is 280.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

2-Benzylthio-6-bromopyridine can be synthesized through various methods involving the bromination of pyridine derivatives followed by thiolation. The synthesis typically involves:

- Bromination : The introduction of bromine at the 6-position of pyridine.

- Thiolation : The substitution of a hydrogen atom with a benzylthio group.

The compound's structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of pyridine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cells such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The mechanism of action is believed to involve the disruption of cellular signaling pathways essential for tumor growth and survival .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been evaluated against a range of bacterial and fungal strains, showing effectiveness comparable to standard antimicrobial agents. This suggests its potential use in developing new antibiotics or antifungal treatments .

Drug Development

The compound serves as a valuable scaffold in drug design due to its ability to interact with biological targets effectively. Its derivatives are being explored for their roles as:

- GABA receptor modulators : Similar to other pyridine derivatives used in anesthetics, this compound's interactions with GABA receptors could lead to the development of new anesthetic agents.

- Anticancer agents : Ongoing research aims to optimize its structure for enhanced efficacy against specific types of cancer .

化学反応の分析

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions due to pyridine's electron-withdrawing effect. Key reactions include:

Thiol/Thiophenol Displacement

The bromine can be replaced by thiols via SNAr (nucleophilic aromatic substitution). For example, reaction with benzylthiol in DMF at 80°C yields disubstituted pyridines.

Conditions :

-

Solvent: DMF

-

Temperature: 80°C

-

Catalyst: K2CO3

-

Yield: ~85%

Amine Coupling

Primary amines (e.g., aniline) displace bromine to form 6-amino-2-benzylthiopyridine derivatives. This reaction is facilitated by palladium catalysts (e.g., Pd(OAc)2) and ligands (XPhos) .

Example :

This compound + AnilinePd(OAc)2,XPhos2-Benzylthio-6-anilinopyridine(Yield: 78%)[3]

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in palladium- or nickel-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids forms biaryl derivatives. The benzylthio group remains intact under these conditions .

Typical Conditions :

Buchwald-Hartwig Amination

Secondary amines couple at the bromine site using Pd(dba)2 and DavePhos :

This compound + Piperidine→2-Benzylthio-6-(piperidin-1-yl)pyridine(Yield: 81%)[3]

Radical-Mediated Reactions

Under photoredox conditions, the bromine atom participates in radical chain processes. For example, with [Ir(ppy)2dtbbpy]PF6 as a catalyst and Hantzsch ester as a reductant, hydroarylation of alkenes occurs :

Mechanism :

-

Single-electron transfer (SET) reduces the bromopyridine.

-

Bromide elimination generates a pyridyl radical.

Example :

This compound + Styrene→2-Benzylthio-6-(1-phenylethyl)pyridine(Yield: 68%)[3]

Rearrangement Reactions

The benzylthio group can undergo intramolecular transfers under halogenation. For instance, treatment with NBS (N-bromosuccinimide) triggers aza-semipinacol rearrangement, relocating the benzyl group from sulfur to a neighboring carbon :

Conditions :

-

Halogenating Agent: NBS or NIS

-

Solvent: CH2Cl2

Key Intermediate :

A carbocation forms at the pyridine’s C4 position, stabilized by aryl/alkyl substituents, enabling benzyl migration .

Oxidation/Reduction of the Benzylthio Group

The sulfur atom in the benzylthio group is susceptible to oxidation:

Oxidation to Sulfone

Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone:

This compoundmCPBA2-(Benzylsulfonyl)-6-bromopyridine(Yield: 90%)[1]

Reductive Desulfurization

Using Raney Nickel in ethanol removes the benzylthio group, yielding 6-bromopyridine:

This compoundRaney Ni6-Bromopyridine(Yield: 75%)[1]

Imidazopyridine Formation

Condensation with amidines or guanidines under microwave irradiation forms imidazo[4,5-b]pyridines, which exhibit antimicrobial activity :

This compound + Acetamidine→6-Bromo-2-methylimidazo[4,5-b]pyridine(Yield: 65%)[4]

特性

分子式 |

C12H10BrNS |

|---|---|

分子量 |

280.19 g/mol |

IUPAC名 |

2-benzylsulfanyl-6-bromopyridine |

InChI |

InChI=1S/C12H10BrNS/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 |

InChIキー |

HSTKPMACWCTQHY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CSC2=NC(=CC=C2)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。